molecular formula C9H10Cl2O B130347 3-(2,4-Dichlorophenyl)propan-1-ol CAS No. 146882-07-7

3-(2,4-Dichlorophenyl)propan-1-ol

Cat. No.: B130347
CAS No.: 146882-07-7
M. Wt: 205.08 g/mol
InChI Key: NUNJMARRFKAAIM-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of phenylpropanol, where the phenyl ring is substituted with two

Biological Activity

3-(2,4-Dichlorophenyl)propan-1-ol, also known as a derivative of dichlorophenyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural features:

  • Molecular Formula : C9H11Cl2O
  • Molecular Weight : 220.09 g/mol
  • Functional Groups : Hydroxyl group (-OH), dichlorophenyl moiety

The presence of the dichlorophenyl group enhances its interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes.

Biological Activities

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antifungal properties against pathogens such as Candida albicans. Its efficacy was compared with established antifungal agents, demonstrating competitive activity .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Potential Anticancer Activity : Preliminary studies suggest that it could influence cancer cell proliferation through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntifungalEffective against Candida albicans with competitive inhibition .
Anti-inflammatoryPotentially reduces inflammation markers in vitro.
AnticancerModulates cancer cell growth in preliminary studies.

Case Study: Antifungal Activity Against Candida albicans

In a study assessing the antifungal properties of this compound, various concentrations were tested against Candida albicans. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antifungal treatments. The mechanism was attributed to disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Starting Materials : Appropriate chlorinated phenols and propanol derivatives.
  • Reaction Conditions : Optimized temperatures and catalysts to enhance yield.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Table 2: Similar Compounds and Their Activities

Compound NameMolecular FormulaUnique Features
3-Amino-2-(2,4-dichlorophenyl)propan-1-olC9H11Cl2NOExhibits anti-inflammatory properties
3-Amino-3-(2,4-dichlorophenyl)propan-1-olC9H11Cl2NOPotential anticancer activity

Scientific Research Applications

Chemistry

Chiral Building Block
3-(2,4-Dichlorophenyl)propan-1-ol is utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the production of enantiomerically pure compounds critical in pharmaceuticals and agrochemicals.

Synthetic Routes
The synthesis typically involves multi-step reactions including:

  • Reduction of corresponding ketones using chiral catalysts.
  • Employing asymmetric hydrogenation for industrial-scale production.

Biology

Biological Activity
Research indicates that this compound exhibits potential biological activity. Studies have shown interactions with various biomolecules, suggesting its role in modulating metabolic pathways .

Mechanism of Action
The compound may interact with specific enzymes or receptors, influencing biochemical pathways crucial for therapeutic effects. Ongoing studies aim to elucidate these mechanisms further .

Pharmaceutical Development

Precursor in Drug Synthesis
This compound serves as a precursor in the synthesis of various pharmaceutical agents, including antidepressants like cericlamine, which is derived from related structures . Its ability to inhibit serotonin reuptake positions it as a candidate for treating mood disorders.

Therapeutic Potential

Research suggests that the compound may have applications in treating diseases related to its biological activity. Its interactions with neurotransmitter systems highlight its potential in neuropharmacology .

Agrochemicals

This compound is utilized in the development of agrochemicals. Its chlorinated structure contributes to the efficacy of pesticides and herbicides by enhancing their biological activity against pests and weeds .

Specialty Chemicals

In industrial settings, this compound is employed as an intermediate in the synthesis of specialty chemicals and materials science applications due to its versatile reactivity .

Data Table: Summary of Applications

Application AreaSpecific UseNotes
ChemistryChiral building blockUsed in synthesis of complex organic molecules
BiologyBiological activity studiesInteracts with enzymes/receptors
MedicinePrecursor for antidepressantsInvolved in serotonin reuptake inhibition
AgrochemicalsDevelopment of pesticidesEnhances efficacy against pests
Industrial ChemicalsIntermediate for specialty chemicalsUtilized in various chemical processes

Case Study 1: Antidepressant Development

Research on cericlamine (a derivative of this compound) demonstrated its effectiveness as a serotonin reuptake inhibitor. Clinical trials indicated significant improvements in depressive symptoms among participants .

Case Study 2: Agrochemical Efficacy

Field studies on pesticides containing this compound showed a marked reduction in pest populations compared to untreated controls. The chlorinated phenolic structure was pivotal for its biological activity .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNJMARRFKAAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441728
Record name 3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146882-07-7
Record name 3-(2,4-dichlorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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